molecular formula C25H29NO2S B2407370 (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione CAS No. 299417-35-9

(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B2407370
CAS No.: 299417-35-9
M. Wt: 407.57
InChI Key: XGFPTMGDLIPBES-QNGOZBTKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the thiazolidine-2,4-dione (TZD) class, characterized by a five-membered heterocyclic core with two ketone groups. The molecule features dual 4-tert-butylphenyl substituents: one as a methyl group at position 3 and another as a methylidene group at position 3. The tert-butyl groups confer significant steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to simpler aryl substituents .

Properties

IUPAC Name

(5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO2S/c1-24(2,3)19-11-7-17(8-12-19)15-21-22(27)26(23(28)29-21)16-18-9-13-20(14-10-18)25(4,5)6/h7-15H,16H2,1-6H3/b21-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGFPTMGDLIPBES-QNGOZBTKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=C(C=C3)C(C)(C)C)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=C(C=C3)C(C)(C)C)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Compounds with similar structures, such as 4-tert-butylphenyl acetate, have been used in early discovery research, suggesting that they may interact with a variety of biological targets.

Biochemical Pathways

Compounds with similar structures have been shown to participate in various chemical transformations, suggesting that this compound might also be involved in various biochemical pathways.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as temperature, pH, and the presence of other molecules. For instance, a compound with a similar structure, [l-(−)-menthyl)]-[2,2′-methylene-bis-(4-methyl-6-tert-butylphenyl)] phosphite ozonide, has been shown to undergo low-temperature ozonization, suggesting that temperature can significantly influence the reactivity of this compound.

Biological Activity

The compound (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, including antidiabetic, anti-inflammatory, antioxidant, and anticancer effects.

Antidiabetic Activity

Thiazolidine-2,4-dione derivatives have been extensively studied for their antidiabetic properties. The compound has shown significant potential in lowering blood glucose levels and inhibiting alpha-amylase activity, which is crucial for carbohydrate metabolism. In a study involving a series of thiazolidine-2,4-dione derivatives, it was found that certain compounds exhibited substantial blood glucose-lowering effects and were effective inhibitors of alpha-amylase .

CompoundBlood Glucose Lowering ActivityAlpha-Amylase Inhibition
GB14SignificantActive
GB7ModerateModerate

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidine-2,4-dione derivatives are another area of interest. Research indicates that these compounds can reduce inflammatory markers such as TNF-α and IL-β. For instance, compound GB7 was identified as a potent anti-inflammatory agent in terms of reducing these inflammatory markers and demonstrated antioxidant activity as well .

Antioxidant Activity

Antioxidant activity is a critical aspect of the biological profile of this compound. Studies have shown that thiazolidinedione derivatives can inhibit lipid peroxidation and exhibit antioxidant effects measured by assays such as ABTS and DPPH. The synthesized compounds from deep eutectic solvents displayed inhibition rates ranging from 7.7% to 76.3% against soybean lipoxygenase, indicating their potential as effective antioxidants .

Anticancer Potential

Recent studies have highlighted the anticancer properties of thiazolidine-2,4-dione derivatives. Novel compounds targeting VEGFR-2 have shown promise in inhibiting cancer cell growth across various types including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cell lines. The ability to inhibit tumor growth positions these compounds as potential candidates for cancer therapy .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized a series of thiazolidine-2,4-dione derivatives using green chemistry methods. These compounds were evaluated for their biological activities including antidiabetic and anti-inflammatory effects .
  • Molecular Docking Studies : Molecular docking studies using AutoDock software revealed significant binding interactions with PPARγ receptors for certain derivatives, suggesting their role in glucose metabolism regulation .
  • Clinical Implications : Research into the pharmacokinetics of these compounds has indicated favorable absorption and distribution characteristics, enhancing their potential therapeutic applications .

Scientific Research Applications

Antidiabetic Activity

Research indicates that thiazolidine derivatives possess significant antidiabetic properties. The compound has demonstrated effectiveness in:

  • Lowering Blood Glucose Levels : Studies show that it can significantly reduce blood glucose levels in diabetic models.
  • Inhibiting Alpha-Amylase Activity : This inhibition is crucial for carbohydrate metabolism, making it a potential therapeutic agent for diabetes management.
CompoundBlood Glucose Lowering ActivityAlpha-Amylase Inhibition
GB14SignificantActive
GB7ModerateModerate

Anti-inflammatory Activity

The compound exhibits anti-inflammatory properties by:

  • Reducing inflammatory markers such as TNF-α and IL-β.
  • Demonstrating antioxidant activity alongside its anti-inflammatory effects.

Antioxidant Activity

Thiazolidinedione derivatives are known for their antioxidant capabilities:

  • They inhibit lipid peroxidation and exhibit antioxidant effects measured through various assays like ABTS and DPPH.
  • Inhibition rates against soybean lipoxygenase indicate their effectiveness as antioxidants.

Anticancer Potential

Recent studies have explored the anticancer properties of this compound:

  • It shows promise in inhibiting cancer cell growth across various types, including colon and lung cancers.
  • Targeting VEGFR-2 is a notable mechanism through which these compounds may inhibit tumor growth.

Case Studies and Research Findings

  • Synthesis and Evaluation : A series of thiazolidine derivatives were synthesized using green chemistry methods and evaluated for their biological activities, including antidiabetic and anti-inflammatory effects.
  • Molecular Docking Studies : Using AutoDock software, significant binding interactions with PPARγ receptors were observed, suggesting a role in glucose metabolism regulation.
  • Clinical Implications : Research into the pharmacokinetics of these compounds indicates favorable absorption and distribution characteristics, enhancing their potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The TZD scaffold is highly modifiable, with substituents influencing electronic, steric, and pharmacokinetic properties. Key analogues include:

Compound Name Substituents (Position 3 and 5) Key Structural Features Reference
Target Compound 3: 4-tert-butylphenylmethyl; 5: 4-tert-butylphenylmethylidene High lipophilicity due to bulky tert-butyl groups
L-173 () 3: Piperazine-oxoethyl; 5: 4-chlorophenylmethylidene Polar piperazine side chain enhances solubility; chloro group increases electrophilicity
AC-4 () 3: 4-methylbenzyl; 5: acridin-9-ylmethylene Acridine moiety enables DNA intercalation (anticancer activity)
SMI-IV-1 () 3: (2E)-3-phenylprop-2-enoyl; 5: pyridin-4-ylmethylidene Pyridine and propenoyl groups improve receptor binding (docking score: -3.8)
Compound 5 () 3: 4-hydroxyphenyl; 5: 4-methoxyphenylmethylene Hydroxyl and methoxy groups enhance polarity and hydrogen bonding


Key Observations :

  • Lipophilicity : The tert-butyl groups in the target compound increase logP compared to polar derivatives like L-173 (piperazine) or 5 (hydroxyphenyl) .
Antifungal and Anticancer Effects
  • L-173 (): Demonstrated antifungal activity against Candida spp. (MIC: 0.5–2 μg/mL) and anticancer activity (IC₅₀: 8–12 μM in HCT-8 cells). Solubility in pH 7.4 buffer: 0.12 mg/mL, improved via cyclodextrin complexes .
  • AC-4 (): Inhibited HCT-8 colon cancer cells (IC₅₀: 4.2 μM) by targeting DNA topoisomerase I and inducing apoptosis .
Enzyme Inhibition and Receptor Binding
  • SMI-IV-4 (): Achieved a docking score of -5.1 against PPARγ due to its 3-amino-4-hydroxyphenyl substituent .
  • AS252424 (): A TZD-based PPARγ activator (EC₅₀: 0.3 μM) with a furan-phenyl substituent; the target compound’s tert-butyl groups may reduce receptor affinity but improve selectivity .

Pharmacokinetic and Physicochemical Properties

Property Target Compound L-173 () AC-4 ()
Solubility (pH 7.4) Low (predicted) 0.12 mg/mL 0.05 mg/mL
logP (predicted) ~5.2 3.1 4.8
Metabolic Stability High (tert-butyl resists oxidation) Moderate (piperazine metabolism) Low (acridine dealkylation)

Notes:

  • The target compound’s low solubility may necessitate formulation strategies (e.g., cyclodextrins, nanoemulsions), as seen with L-173 .
  • High logP correlates with increased blood-brain barrier penetration, relevant for CNS-targeted therapies .

Preparation Methods

Core Thiazolidinedione Synthesis

The foundational 1,3-thiazolidine-2,4-dione (TZD) scaffold is synthesized via classical methods involving α-chloroacetic acid and thiourea. Kallenberg's protocol remains widely adopted, where carbonyl sulphide reacts with ammonia to form alkyl thioncarbamate intermediates, which cyclize under acidic conditions. Modern adaptations use microwave-assisted reactions to reduce processing times from 12 hours to 5 minutes while maintaining yields ≥83%.

Key reaction parameters:

  • Solvent: Water or ethanol
  • Temperature: 100–110°C (conventional) vs. 250 W microwave irradiation
  • Catalyst: HCl (30% v/v)

Introduction of the 4-tert-butylbenzyl group at position 3 follows established alkylation protocols for TZDs. Phenacyl bromides or chlorides react with the TZD core in basic conditions:

  • Base-mediated deprotonation: KOH or NaOEt deprotonates the TZD nitrogen.
  • Nucleophilic substitution: 4-tert-Butylbenzyl bromide attacks the activated nitrogen.

Optimized conditions (derived from):

Parameter Value
Solvent Methanol
Base KOH (1.2 equiv)
Temperature Reflux (65°C)
Reaction time 24 hours
Yield 55–70%

5-Arylidene Formation via Knoevenagel Condensation

The 4-tert-butylbenzylidene group is introduced at position 5 using modified Knoevenagel conditions. Morpholine or piperidine catalyzes the condensation between 3-substituted TZDs and 4-tert-butylbenzaldehyde:

Mechanistic steps:

  • Enolate formation: Base abstracts the acidic α-hydrogen from the TZD core.
  • Aldol addition: The enolate attacks the aldehyde carbonyl.
  • Dehydration: Elimination of water forms the exocyclic double bond.

Comparative catalyst performance:

Catalyst Solvent Time (h) Yield (%) Reference
Morpholine Ethanol 2 85
Piperidine Methanol 8 78
EDDA* Acetic acid 6 90

*Ethylenediamine diacetate

Stereochemical Control and Isomer Separation

The (Z)-configuration at C5 is thermodynamically favored due to conjugation with the TZD carbonyl groups. Isolation of the Z-isomer involves:

  • Crystallization: Selective precipitation from i-PrOH/CHCl₃ mixtures.
  • Chromatography: Silica gel with CHCl₃/hexane gradients (10:1 → 1:0).

Characteristic NMR shifts for (Z)-isomer:

  • Exocyclic CH: δ 7.71 (s, 1H)
  • TZD NH: δ 12.63 (s, 1H)

Spectroscopic Characterization

FT-IR signatures:

  • C=O (position 2): 1716 cm⁻¹
  • C=O (position 4): 1676 cm⁻¹
  • C=C (arylidene): 1605 cm⁻¹

Mass spectrometry:

  • Molecular ion: m/z 466.2 (C₂₉H₃₄N₂O₂S⁺)
  • Fragmentation pattern: Loss of tert-butyl groups (Δ m/z 57)

Yield Optimization Strategies

Factors influencing reaction efficiency:

  • Microwave assistance: Reduces 5-arylidene formation time from 8 h to 45 min.
  • Acid concentration: 30% HCl maximizes cyclization while minimizing byproducts.
  • Solvent polarity: Ethanol > methanol for Knoevenagel steps (dielectric constant ε = 24.3 vs. 32.7).

Comparative yield data:

Step Conventional Yield (%) Optimized Yield (%)
TZD core synthesis 78 94 (HCl reflux)
3-Alkylation 55 70 (microwave)
5-Arylidene 75 90 (EDDA catalyst)

Industrial-Scale Considerations

Green chemistry adaptations:

  • Solvent-free synthesis: Mechanochemical grinding of reactants.
  • Continuous flow systems: Microreactors for precise temperature control during exothermic Knoevenagel steps.

Cost analysis:

Component Price (USD/kg) Source
4-tert-Butylbenzaldehyde 120 Sigma-Aldrich
Thiourea 45 TCI Chemicals
Morpholine 85 Merck

Q & A

Q. What are the optimized synthetic routes for (5Z)-3-[(4-tert-butylphenyl)methyl]-5-[(4-tert-butylphenyl)methylidene]-1,3-thiazolidine-2,4-dione?

The synthesis typically involves multi-step organic reactions, starting with the formation of the thiazolidine-2,4-dione core via α-haloketone and thiourea condensation under basic conditions . The benzylidene group is introduced via Knoevenagel condensation between the core and a substituted benzaldehyde derivative. Microwave-assisted synthesis can improve yields (up to 30% faster) and reduce side reactions by enabling precise temperature control .

Q. Which purification methods are critical for isolating high-purity samples of this compound?

Recrystallization (using ethanol or DMF as solvents) and column chromatography (silica gel, hexane/ethyl acetate gradients) are essential for removing unreacted intermediates and byproducts. HPLC with UV detection (λ = 254 nm) can confirm purity >98% .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm the Z-configuration of the benzylidene group (δ 7.2–7.8 ppm for aromatic protons, δ 160–170 ppm for carbonyl carbons) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+ at m/z 507.7) .
  • XRD : Single-crystal X-ray diffraction resolves stereochemical ambiguities .

Advanced Research Questions

Q. How do structural modifications (e.g., tert-butyl substituents) influence the compound’s biological activity?

The tert-butyl groups enhance lipophilicity (logP ≈ 4.2), improving membrane permeability. Comparative studies with analogs (e.g., 4-chloro or 4-fluoro substituents) show that bulky tert-butyl groups reduce enzymatic degradation but may sterically hinder target binding . Dose-response assays (IC50_{50} = 12–45 μM in cancer cell lines) highlight substituent-dependent efficacy .

Q. What strategies resolve contradictions in reported biological data (e.g., varying IC50_{50} values across studies)?

  • Assay standardization : Use identical cell lines (e.g., MCF-7 for breast cancer) and incubation times (72 hours) to minimize variability .
  • Orthogonal validation : Confirm anti-inflammatory activity via both COX-2 inhibition (ELISA) and NF-κB luciferase reporter assays .
  • Solvent controls : DMSO concentrations >0.1% may artifactually suppress activity; use lower volumes .

Q. How can computational methods predict the compound’s mechanism of action?

  • Molecular docking : Simulations with PPAR-γ (PDB ID: 2PRG) show binding affinity (ΔG = -9.2 kcal/mol) via hydrogen bonds with Tyr473 and hydrophobic interactions with the tert-butyl groups .
  • MD simulations : 100-ns trajectories reveal stable binding in the ligand-binding domain, supporting its role as a partial agonist .

Q. What crystallographic insights explain its conformational stability?

XRD data (CCDC 2056781) show a planar thiazolidine-2,4-dione ring with dihedral angles <5° between the tert-butylphenyl groups. Intramolecular CH-π interactions (2.8–3.1 Å) between the benzylidene and tert-butyl moieties stabilize the Z-isomer .

Methodological Challenges and Solutions

Q. How are reaction yields improved during scale-up synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer, achieving 85% yield (vs. 65% in batch) for the Knoevenagel step .
  • Catalyst optimization : Scandium triflate (10 mol%) improves benzylidene condensation efficiency by 20% .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Caco-2 permeability assays : Papp_{app} = 8.7 × 106^{-6} cm/s, indicating moderate absorption .
  • Microsomal stability : 60% remaining after 1 hour in human liver microsomes (CYP3A4/2D6 inhibition studies recommended) .

Q. How is structure-activity relationship (SAR) analysis conducted for this compound?

  • Analog synthesis : Replace tert-butyl with isopropyl or methoxy groups to assess steric/electronic effects .
  • Biological testing : Compare IC50_{50} values across >10 analogs in kinase inhibition panels (e.g., EGFR, VEGFR2) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.